molecular formula C5H7NO3 B1355510 4-Methylmorpholine-2,6-dione CAS No. 13480-36-9

4-Methylmorpholine-2,6-dione

Cat. No.: B1355510
CAS No.: 13480-36-9
M. Wt: 129.11 g/mol
InChI Key: FGQJBZHMORPBRR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Methylmorpholine-2,6-dione (MMD) is primarily targeted at lithium-ion batteries (LIBs). It plays a crucial role in improving the cycling stability of LIBs under high temperature and high voltage conditions .

Mode of Action

MMD, which possesses anhydride and amine functional groups, can construct a dense and stable cathode-electrolyte-interface (CEI) film on solid and electrolyte interphase . This interaction with its target results in an automatic improvement in the cycling stability of LIBs .

Biochemical Pathways

The primary biochemical pathway affected by MMD involves the inhibition of carbonate decomposition. MMD effectively captures hydrofluoric acid and water in the electrolyte, which adequately inhibits carbonate decomposition .

Pharmacokinetics

The introduction of a small amount of 0.03% MMD into the baseline electrolyte improves the capacity retention rate of Li||LCO batteries from 65.8% to 83.5% after 200 cycles at 3.0 to 4.6 V under 1C .

Result of Action

The molecular and cellular effects of MMD’s action are evident in the improved performance of LIBs. Theoretical calculations and experiments have shown that MMD can be preferentially oxidized before these solvents through C-C bond cleavage, thereby constructing a thin and robust CEI layer on the LCO surface .

Action Environment

Environmental factors, particularly temperature and voltage, significantly influence MMD’s action, efficacy, and stability. MMD can automatically improve the cycling stability of LIBs under high temperature and high voltage conditions .

Biochemical Analysis

Biochemical Properties

4-Methylmorpholine-2,6-dione plays a significant role in biochemical reactions, particularly as an electrolyte additive in lithium-ion batteries. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to construct a dense and stable cathode-electrolyte-interface (CEI) film on the solid and electrolyte interphase, which improves the cycling stability of lithium-ion batteries at high temperatures and high voltages . The compound’s anhydride and amine functional groups are crucial for these interactions, as they can effectively capture hydrofluoric acid and water in the electrolyte, inhibiting carbonate decomposition and protecting the internal structure of LiCoO2 .

Cellular Effects

This compound influences various cellular processes. It has been observed to enhance the stability of lithium-ion batteries by forming a robust CEI layer on the surface of LiCoO2. This layer helps in maintaining the structural integrity of the cells under high voltage and temperature conditions . The compound’s ability to capture hydrofluoric acid and water also plays a role in protecting the cells from degradation, thereby extending their lifespan .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can be preferentially oxidized ahead of other solvents through C-C bond breaking, which leads to the formation of a thin and robust CEI layer on the LiCoO2 surface . This process involves the interaction of the compound’s anhydride and amine functional groups with the electrolyte, resulting in the stabilization of the electrolyte interface and protection of the internal structure of LiCoO2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been found that adding a trace amount of 0.03% of the compound to the baseline electrolyte can significantly improve the capacity retention rate of Li||LCO cells from 65.8% to 83.5% after 200 cycles at 1C between 3.0 and 4.6 V . Even at ultra-high voltages of 4.7 V, the retained capacity of MMD-containing Li||LCO half-cells improved from 91 to 122 mAh g^-1 after 200 cycles at 1C . These findings indicate that this compound is stable and effective over extended periods in laboratory settings.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, its impact on lithium-ion batteries suggests that varying dosages can influence its effectiveness. Higher concentrations of the compound may lead to more robust CEI layer formation, enhancing the stability and lifespan of the cells . Excessive dosages could potentially lead to adverse effects, such as increased toxicity or degradation of the electrolyte.

Metabolic Pathways

This compound is involved in metabolic pathways related to the stabilization of lithium-ion batteries. It interacts with enzymes and cofactors that facilitate the formation of the CEI layer on the LiCoO2 surface . This interaction helps in maintaining the structural integrity of the cells and preventing degradation under high voltage and temperature conditions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help in localizing the compound to specific areas where it can exert its stabilizing effects on the electrolyte interface . The compound’s ability to capture hydrofluoric acid and water also aids in its distribution and effectiveness within the cells .

Subcellular Localization

This compound is localized to specific subcellular compartments where it can effectively stabilize the electrolyte interface. The compound’s anhydride and amine functional groups play a crucial role in directing it to these compartments, ensuring its proper function and activity . This localization is essential for maintaining the structural integrity of the cells and preventing degradation under high voltage and temperature conditions .

Preparation Methods

4-Methylmorpholine-2,6-dione can be synthesized through various methods. One common synthetic route involves the reaction of a precursor compound with acetic anhydride. For example, a mixture of the precursor (500 mg, 3.40 mmol) and acetic anhydride (5 mL) is stirred at 165°C for 30 minutes. The reaction mixture is then cooled to room temperature and evaporated in vacuo to yield this compound as a brown oil . This compound can be used in subsequent reactions without further purification .

Chemical Reactions Analysis

4-Methylmorpholine-2,6-dione undergoes various chemical reactions, primarily serving as a coupling reagent in organic synthesis. It is particularly valuable for the formation of amide bonds. The compound can participate in oxidation, reduction, and substitution reactions, depending on the reagents and conditions used. Common reagents include acetic anhydride and other anhydrides, which facilitate the formation of amide and ester bonds. The major products formed from these reactions are typically N-acyloxymethyl amides and esters.

Scientific Research Applications

Properties

IUPAC Name

4-methylmorpholine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-6-2-4(7)9-5(8)3-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQJBZHMORPBRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)OC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558874
Record name 4-Methylmorpholine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13480-36-9
Record name 4-Methylmorpholine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYLMORPHOLINE-2,6-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2,2′-(methylazanediyl)diacetic acid (500 mg, 3.40 mmol) and acetic anhydride (5 mL) was stirred at 165° C. for 30 min. The reaction mixture was concentrated under reduced pressure to give 4-methylmorpholine-2,6-dione as a crude product. The obtained crude product was dissolved in THF (10 mL), and p-aminobenzonitrile (401 mg, 3.40 mmol) was added thereto. The mixture was heated with reflux for 22 hr, and concentrated under reduced pressure to give 2-((2-((4-cyanophenyl)amino)-2-oxoethyl)(methyl)amino)acetic acid (467 mg, 56%) as a pale-brown powder.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Methylmorpholine-2,6-dione (MMOD) in enhancing the performance of high-voltage LiCoO2-based batteries?

A1: While the provided abstracts lack specific details on the mechanism, research suggests that MMOD, as an electrolyte additive, can improve the interfacial stability between the LiCoO2 cathode and the electrolyte at high voltages [, ]. This enhanced stability is crucial for high-voltage operation, which often leads to electrolyte decomposition and capacity fading. While the exact interactions require further investigation, MMOD likely forms a protective layer on the cathode surface, hindering unwanted side reactions and improving the battery's cycling performance.

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